molecular formula C12H9FN2O3 B2979380 [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1338690-16-6

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Katalognummer: B2979380
CAS-Nummer: 1338690-16-6
Molekulargewicht: 248.213
InChI-Schlüssel: BZEVTOJBCRAPFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: is a heterocyclic compound featuring a pyridazine ring substituted with a fluorophenyl group and an acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine:

    Drug Development: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry:

    Material Science:

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the intermediate 3-(3-fluorophenyl)hydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to yield the desired pyridazine derivative. The final step involves hydrolysis to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Introduction of various functional groups on the fluorophenyl ring.

Wirkmechanismus

The mechanism of action of [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazine ring contributes to its stability and reactivity. The acetic acid moiety allows for interactions with biological molecules, facilitating its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • [3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
  • [3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Uniqueness:

  • Fluorine Substitution: The presence of the fluorine atom in [3-(3-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs.
  • Binding Affinity: The fluorophenyl group provides a unique electronic environment, potentially increasing its binding affinity to biological targets.

Eigenschaften

IUPAC Name

2-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-9-3-1-2-8(6-9)10-4-5-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEVTOJBCRAPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.